

Application Notes and Protocols for SHP394 Administration in Mice via Oral Gavage

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Compound of Interest					
Compound Name:	SHP394				
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These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the oral administration of **SHP394**, a selective allosteric inhibitor of SHP2, in mouse models. The protocols are designed to ensure proper handling, formulation, and administration of the compound for preclinical research.

Introduction to SHP394

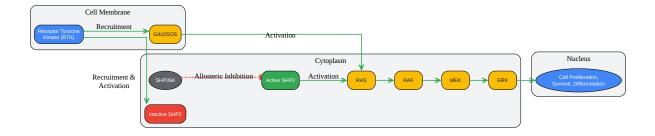
SHP394 is an orally active and selective allosteric inhibitor of the protein tyrosine phosphatase SHP2, with an IC50 of 23 nM.[1] SHP2 is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs) that positively regulates the RAS/MAPK signaling pathway.[2] [3] By inhibiting SHP2, **SHP394** can block downstream signaling, including the phosphorylation of ERK, and inhibit the proliferation of cancer cells.[1][4] Preclinical studies in mice have demonstrated its anti-tumor efficacy.[1][4]

Mechanism of Action of SHP394

SHP2 plays a crucial role in signal transduction by dephosphorylating specific proteins, which in many cases leads to the activation of downstream signaling pathways.[2] Upon activation by growth factors or cytokines, receptor tyrosine kinases (RTKs) become phosphorylated. SHP2 is then recruited to these phosphorylated receptors or associated adapter proteins. This recruitment leads to the activation of SHP2's phosphatase activity. Activated SHP2 dephosphorylates key substrates, including the GAB1 docking protein, which in turn leads to the activation of the RAS-RAF-MEK-ERK signaling cascade, promoting cell proliferation, survival, and differentiation.[3] **SHP394** acts as an allosteric inhibitor, binding to a site on SHP2



that is distinct from the active site. This binding stabilizes SHP2 in an inactive conformation, preventing it from carrying out its signaling function and thereby inhibiting the downstream ERK pathway.[4][5]



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Caption: SHP2 Signaling Pathway and SHP394 Inhibition.

Quantitative Data from Preclinical Mouse Studies

The following table summarizes the dose-dependent effects of **SHP394** administered via oral gavage twice daily in a xenograft mouse model of pharyngeal carcinoma (Detroit-562).



Dosage (mg/kg)	Administration Route	Frequency	Outcome	Citation
20	Oral Gavage	Twice Daily	Dose-dependent reduction in tumor volume	[1][4]
40	Oral Gavage	Twice Daily	Dose-dependent reduction in tumor volume	[4]
80	Oral Gavage	Twice Daily	34% tumor regression and reduction in mouse host bodyweight after 14 days	[1][4]

Experimental ProtocolsPreparation of SHP394 for Oral Gavage

This protocol describes the preparation of a SHP394 solution for oral administration in mice.

Materials:

- SHP394 powder
- Dimethyl sulfoxide (DMSO)
- PEG300
- Tween-80
- Saline (0.9% sodium chloride)
- Sterile microcentrifuge tubes
- Pipettes and sterile tips



Vortex mixer

Procedure:

- Prepare a stock solution of SHP394 in DMSO (e.g., 62.5 mg/mL).[1]
- To prepare the final working solution, take 100 μL of the DMSO stock solution.[1]
- Add 400 μL of PEG300 and mix thoroughly by vortexing.[1]
- Add 50 μL of Tween-80 and mix again.[1]
- Finally, add 450 μL of saline to bring the total volume to 1 mL and mix until a clear solution is obtained.[1] This will yield a 6.25 mg/mL solution. The volume can be scaled up as needed.

Note: For studies with a continuous dosing period exceeding half a month, this formulation should be used with caution.[1] An alternative formulation using corn oil is also available.[1]

Protocol for Oral Gavage Administration in Mice

This protocol outlines the standard procedure for administering **SHP394** to mice via oral gavage.

Materials:

- Prepared SHP394 solution
- Mouse scale
- Appropriately sized gavage needle (e.g., 20-22 gauge, 1-1.5 inches long with a rounded tip for adult mice).[6][7]
- Syringe (1 mL)
- 70% ethanol for disinfection
- Personal protective equipment (gloves, lab coat)

Procedure:



Animal Preparation:

 Weigh the mouse to accurately calculate the required dosing volume. The maximum recommended volume is 10 mL/kg of body weight.

Gavage Needle Measurement:

 Measure the correct insertion length by holding the gavage needle alongside the mouse, with the tip at the corner of the mouth and the end of the needle at the last rib or xiphoid process.[6][8] Mark this length on the needle if necessary.

Restraint:

 Properly restrain the mouse by scruffing the loose skin on its neck and back to immobilize the head and body.[8] The mouse should be held in an upright position.

Gavage Needle Insertion:

 Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[6] The needle should pass smoothly without resistance. If resistance is met, withdraw and re-insert.

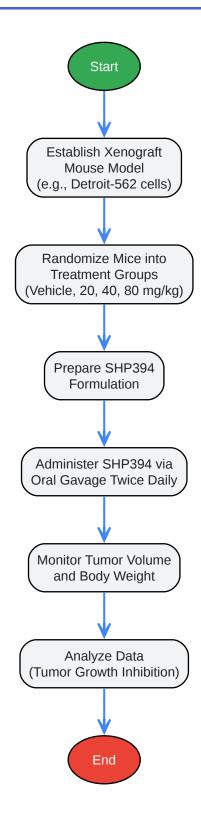
Administration:

Once the needle is correctly positioned in the esophagus (up to the pre-measured mark),
 slowly administer the SHP394 solution over 2-3 seconds.[6]

Post-Administration Monitoring:

- After administration, gently remove the needle and return the mouse to its cage.
- Monitor the mouse for at least 15 minutes for any signs of distress, such as difficulty breathing, choking, or lethargy.[8][9]





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Caption: In Vivo Experimental Workflow for SHP394 Efficacy Study.



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